REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[CH3:9][C:10]([Cl:11])=[O:12].[K+:17].[K+:18].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([I:7])[cH:8]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][c:6]([I:7])[cH:8]1)[C:10]([CH3:9])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(I)c1
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Name
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Type
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product
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Smiles
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CC(=O)Oc1cccc(I)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |